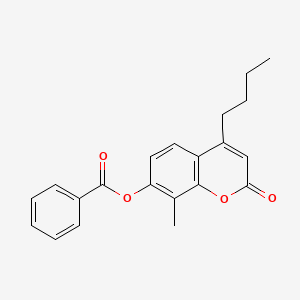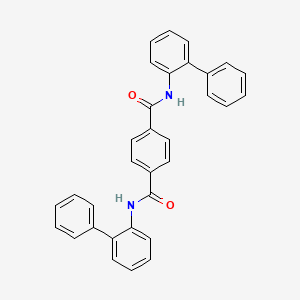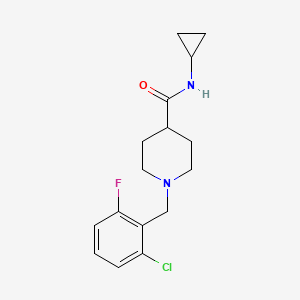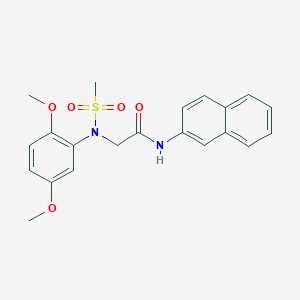
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as BMBCB, is a synthetic compound that belongs to the class of coumarin derivatives. BMBCB has been widely used in scientific research for its potential biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential biological and pharmacological activities. It has been found to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood. However, it has been proposed that 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate exerts its biological and pharmacological activities by modulating various signaling pathways in cells. For example, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to have an effect on lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with high purity. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is also stable and can be stored for a long time without degradation. However, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological and pharmacological activities are not fully understood. In addition, the synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate requires specialized equipment and expertise, which may limit its availability and use.
Zukünftige Richtungen
There are several future directions for the study of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate. One direction is to investigate the structure-activity relationship of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate in animal models and humans to determine its safety and efficacy. Furthermore, the development of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders, is an important future direction.
Synthesemethoden
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate can be synthesized by the reaction between 7-hydroxy-4-methylcoumarin and benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by crystallization from a suitable solvent such as ethanol or methanol. The purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFZYUTUWNUVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)


![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)

![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)

![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)